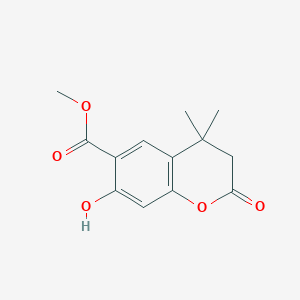

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which have significant biological activities .

Scientific Research Applications

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

Biology: Studied for its potential as an anti-microbial and anti-tumor agent.

Medicine: Investigated for its anti-inflammatory and anti-coagulant properties.

Industry: Utilized in the production of perfumes and fabric conditioners.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its anti-microbial and anti-inflammatory effects . The compound also modulates the activity of certain receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Warfarin: A well-known anti-coagulant derived from coumarin.

Dicoumarol: Another anti-coagulant with similar properties.

7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .

Biological Activity

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS No. 91910-81-5) is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including cytotoxic effects, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄O₅

- Molecular Weight : 250.25 g/mol

- CAS Number : 91910-81-5

Anticancer Activity

Recent studies have indicated that compounds structurally related to methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran exhibit significant anticancer properties. For instance, derivatives of benzopyran have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 7-hydroxybenzopyran derivatives | MDA-MB-435 (melanoma) | 0.36 |

| SF-295 (glioblastoma) | 0.40 | |

| HCT-8 (colon cancer) | <0.20 |

These findings suggest that methyl 7-hydroxy derivatives may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Antioxidant Activity

The antioxidant capacity of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran has been assessed using various in vitro assays. The compound demonstrated a significant ability to scavenge free radicals and inhibit lipid peroxidation:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 12 µg/mL |

| ABTS Assay | IC50 = 10 µg/mL |

| Lipid Peroxidation | Inhibition > 70% at 50 µg/mL |

These results indicate that this compound may be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

In vitro studies have shown that methyl 7-hydroxy derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in inflammation:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 58 |

This suggests potential applications in treating inflammatory diseases .

Study on Cytotoxicity

A study conducted by Teles et al. (2005) investigated the cytotoxic effects of various benzopyran derivatives on human carcinoma cell lines. The results showed that methyl 7-hydroxy derivatives had comparable or superior activity compared to established chemotherapeutics like doxorubicin .

Phytochemical Investigations

In a bioprospecting program aimed at discovering new antiprotozoal agents from Brazilian flora, compounds including methyl 7-hydroxy derivatives were isolated and tested for their activity against Trypanosoma and Leishmania species. The results indicated promising activity with IC50 values below 5 µM for certain isolates .

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylate |

InChI |

InChI=1S/C13H14O5/c1-13(2)6-11(15)18-10-5-9(14)7(4-8(10)13)12(16)17-3/h4-5,14H,6H2,1-3H3 |

InChI Key |

JSUUWGXEXYTUQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.